1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226440-03-4
VCID: VC6335723
InChI: InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30)
SMILES: CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C24H23FN4O
Molecular Weight: 402.473

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

CAS No.: 1226440-03-4

VCID: VC6335723

Molecular Formula: C24H23FN4O

Molecular Weight: 402.473

* For research use only. Not for human or veterinary use.

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide - 1226440-03-4

Description

The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex organic molecule that combines elements of quinoline and piperidine rings with a cyano group and a fluorophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be inferred from similar compounds.

Biological Activities

Piperidine derivatives, including those with quinoline and fluorophenyl groups, have been explored for various biological activities:

  • Antiviral and Antitumor Properties: Piperidin-4-one compounds have shown potential as antiviral and antitumor agents .

  • Pharmacological Applications: The presence of a cyano group and a fluorophenyl moiety suggests potential for interaction with biological targets, possibly influencing pharmacokinetic properties.

Chemical Synthesis

The synthesis of such compounds typically involves multi-step reactions, including condensation and coupling reactions to form the quinoline and piperidine rings. The introduction of the cyano group and the fluorophenyl moiety would require specific reagents and conditions.

Structural Analysis

Compound ComponentDescription
Quinoline RingProvides a planar, aromatic structure with potential for π-π interactions.
Piperidine RingOffers flexibility and can adopt various conformations, influencing bioactivity.
Cyano GroupContributes to the compound's polarity and potential for hydrogen bonding.
Fluorophenyl MoietyEnhances lipophilicity and can participate in hydrophobic interactions.

Potential Applications

  • Drug Discovery: Compounds with similar structures have been investigated for their therapeutic potential, including antiviral and anticancer applications.

  • Chemical Biology: The unique combination of functional groups in this compound makes it a candidate for studying protein-ligand interactions.

CAS No. 1226440-03-4
Product Name 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Molecular Formula C24H23FN4O
Molecular Weight 402.473
IUPAC Name 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30)
Standard InChIKey CRGUHZMFZNWCCD-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Solubility not available
PubChem Compound 49674665
Last Modified Aug 18 2023

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